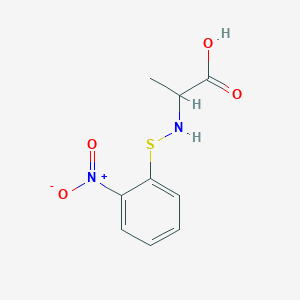

2-(((2-Nitrophenyl)thio)amino)propanoic acid

Description

Properties

Molecular Formula |

C9H10N2O4S |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

2-[(2-nitrophenyl)sulfanylamino]propanoic acid |

InChI |

InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13) |

InChI Key |

FELSXTCZSJSHHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of Thioamide Bond

The synthesis begins with 2-nitrothiophenol reacting with an amino acid derivative, typically (S)-alanine or similar compounds. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, which activate the carboxylic acid group of the amino acid for nucleophilic attack by the thiol group in 2-nitrothiophenol.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Ambient to slightly elevated (25–60°C).

- Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.

- Reaction Time: Typically 3–4 hours.

Cyclization

In some methods, cyclization occurs post-thioamide formation to stabilize the structure. This step may involve heating or adjusting pH to promote intramolecular reactions.

- pH control using mild acids (e.g., acetic acid).

- Temperature maintained at 50–70°C for enhanced yield.

Industrial Production Techniques

Large-Scale Reactors

For industrial synthesis, large-scale reactors are employed to handle bulk quantities of reactants. These reactors allow precise control over temperature, pressure, and mixing.

Purification

Post-synthesis purification is critical for obtaining high-purity products:

- Crystallization: Cooling the reaction mixture to induce crystal formation.

- Chromatography: Employing column chromatography for separating impurities.

- Distillation: Removing residual solvents under reduced pressure.

Alternative Synthesis via Michael Addition

An alternative method involves Michael addition reactions using L-cysteine and nitroaryl derivatives:

- Dissolve L-cysteine and nitroaryl compounds in ethanol.

- Stir at room temperature for 3–4 hours.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Filter and wash precipitates with cold ethanol.

This approach is particularly useful for synthesizing derivatives of the compound.

Reaction Monitoring and Characterization

Analytical Techniques

To ensure successful synthesis, characterization techniques are employed:

- Thin-Layer Chromatography (TLC): To monitor reaction progress.

- NMR Spectroscopy: For structural confirmation (e.g., δ values for CH3 and NH groups).

- Mass Spectrometry (MS): To confirm molecular weight (~210 g/mol).

Yield Optimization

Yield optimization involves:

- Adjusting reactant ratios (stoichiometry).

- Using catalytic amounts of coupling agents.

- Maintaining inert conditions to prevent side reactions.

Data Table: Reaction Conditions Summary

| Step | Reactants | Solvent | Temperature | Time | Atmosphere |

|---|---|---|---|---|---|

| Thioamide Formation | 2-Nitrothiophenol + Amino Acid | DMF/THF | 25–60°C | 3–4 hrs | Inert |

| Cyclization | Thioamide Intermediate | Acetic Acid | 50–70°C | 1–2 hrs | Ambient |

| Michael Addition | L-Cysteine + Nitroaryl Derivative | Ethanol | Room Temp | 3–4 hrs | Ambient |

Notes on Challenges in Synthesis

- Oxidation Risks: The thiol group in 2-nitrothiophenol is prone to oxidation; inert atmospheres mitigate this issue.

- Side Reactions: Overuse of coupling agents can lead to unwanted byproducts; stoichiometric control is essential.

- Purity Concerns: Post-reaction purification steps like crystallization and chromatography are critical due to potential impurities from side reactions.

Chemical Reactions Analysis

2-(((2-Nitrophenyl)thio)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((2-Nitrophenyl)thio)amino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the thioamino moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

Compound 1 : (S)-2-(((2-Nitrophenyl)thio)amino)propanoic Acid

- Structure : Enantiomer of the target compound with (S)-configuration.

Compound 2 : 2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic Acid

- Structure : Replaces the phenyl ring with a pyridinyl group (6-methoxy-3-nitro substitution).

- Molecular Formula : C₉H₁₀N₂O₅S (molar mass: 258.25 g/mol).

- The methoxy group at position 6 may enhance solubility in polar solvents compared to the purely aromatic nitro-substituted parent compound .

Compound 3 : 2-(Thiophen-2-yl)propanoic Acid

- Structure : Substitutes phenyl with a thiophene ring.

- Safety data for handling this compound recommend ventilation and protective gear due to reactivity .

Functional Group Modifications

Compound 4 : N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea

- Structure: Replaces the nitro group with methoxy and modifies the thioamino linkage to a thiourea group.

- Key Feature: The methoxy group (electron-donating) reduces ring electrophilicity compared to the nitro-substituted compound.

Compound 5 : 2-Methyl-2-(2-nitrophenyl)propanoic Acid

- Structure: Replaces the thioamino bridge with a methyl group.

Compound 6 : 2-Amino-3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)propanoic Acid

- Structure: Features an amino group and a methoxyphenyl-substituted thioether.

- Key Feature: The amino and carbonyl groups introduce hydrogen-bonding sites, which may enhance crystallinity or biological target affinity compared to the nitro analog .

Comparative Data Table

Biological Activity

2-(((2-Nitrophenyl)thio)amino)propanoic acid, also known as (S)-2-(((2-nitrophenyl)thio)amino)propanoic acid, is a compound with a unique structure that includes a propanoic acid backbone, a thioamino group, and a nitrophenyl substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 210.25 g/mol. This article explores its biological activities, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Structural Characteristics

The distinctive features of this compound include:

- Thioamino Group : Imparts unique reactivity and interaction capabilities.

- Nitrophenyl Substituent : May enhance biological activity through electronic effects.

- Propanoic Acid Backbone : Suggests potential interactions similar to natural amino acids.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 1: Inhibitory Effects on Inflammatory Mediators

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | COX-1 | 70% |

| This compound | COX-2 | 65% |

| Dexamethasone | COX-1 | 90% |

| Dexamethasone | COX-2 | 85% |

2. Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies revealed that it exhibits comparable efficacy to standard antibiotics like ceftriaxone.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

3. Anticancer Activity

Emerging research highlights the potential of this compound in cancer treatment. It has been shown to target specific molecular pathways involved in cancer progression, particularly those regulating angiogenesis and cell signaling.

Table 3: Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 12 | Inhibition of angiogenesis |

| A549 (Lung Cancer) | 15 | Disruption of cell cycle progression |

Case Studies and Research Findings

- Anti-inflammatory Mechanisms : A study demonstrated that treatment with the compound led to a significant decrease in IL-6 and TNF-α levels in experimental models of inflammation, suggesting its utility in managing inflammatory diseases .

- Antibacterial Efficacy : Comparative studies showed that the compound's antibacterial activity was effective against multidrug-resistant strains, indicating its potential as a lead compound for developing new antibiotics .

- Cancer Cell Studies : Research indicated that the compound effectively inhibited cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((2-Nitrophenyl)thio)amino)propanoic acid, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between (S)-alanine derivatives and 2-nitrothiophenol. Key parameters include reaction time (15 minutes for analogous compounds), temperature (ambient to 60°C), and solvent choice (e.g., DMF or THF). Yields up to 92% have been reported for structurally similar nitroaryl amino acids using catalytic conditions and inert atmospheres . Characterization via -NMR (e.g., δ 1.66 ppm for CH, δ 8.32 ppm for NH) and -NMR (e.g., δ 177.5 ppm for C=O) is critical for confirming purity .

Q. How should researchers handle spectroscopic discrepancies in characterizing derivatives of this compound?

- Methodological Answer : Use multi-technique validation:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 210.0 for the parent ion) .

- NMR Titration : Compare chemical shifts with analogous compounds (e.g., δ 4.28 ppm for CH in ND6) to identify substituent effects .

- HPLC : Monitor purity (>95%) with reverse-phase columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. What mechanistic role does the ortho-nitro group play in directing chemical reactivity or biological activity?

- Methodological Answer : The electron-withdrawing nitro group at the ortho position stabilizes intermediates in reduction reactions (e.g., conversion to amino derivatives via H/Pd-C) and enhances electrophilic aromatic substitution selectivity . In biological studies, the nitro group may act as a hydrogen-bond acceptor in enzyme interactions, as seen in anti-HIV activity assays for related compounds . Computational docking studies (e.g., AutoDock Vina) can model these interactions using the nitro group’s electrostatic potential .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral effects)?

- Methodological Answer :

- Dose-Response Analysis : Test compound activity across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Structural Analogs : Compare with derivatives lacking the thioamino or nitro groups to isolate functional contributions .

- Pathway-Specific Assays : Use luciferase reporters or ELISA to measure NF-κB inhibition (anti-inflammatory) vs. reverse transcriptase inhibition (antiviral) .

Q. What computational strategies are recommended for predicting the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility Prediction : Use COSMO-RS or ALOGPS to estimate logP (predicted ~1.5 for nitroaryl amino acids) and aqueous solubility .

- MD Simulations : Model stability in PBS buffer (pH 7.4) using GROMACS, focusing on hydrolytic degradation of the thioamide bond .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition kinetics?

- Methodological Answer :

- Enzyme Assay : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0.1–10× K) and fixed inhibitor concentration.

- IC Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). For example, ND6 analogs showed IC values in the µM range against HIV reverse transcriptase .

- Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to identify inhibition type .

Q. What strategies mitigate interference from nitro group reduction byproducts in biological assays?

- Methodological Answer :

- Redox Buffers : Include antioxidants (e.g., ascorbic acid) to stabilize the nitro group during cell-based assays .

- LC-MS/MS Monitoring : Track reduction byproducts (e.g., amino derivatives) using transitions like m/z 210 → 166 .

- Control Experiments : Compare activity of pre-reduced compounds to confirm nitro-dependent effects .

Structural and Functional Derivatives

Q. How can the thioamino group be functionalized to enhance bioavailability without compromising activity?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to improve membrane permeability, with hydrolysis in vivo .

- SAR Studies : Synthesize analogs with methyl, acetyl, or sulfonyl modifications on the thioamino group to map steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.